Lanthanum(III) nitrate hydrate

Übersicht

Beschreibung

Lanthanum(III) nitrate hydrate is a white crystalline solid that is highly soluble in water. It is commonly used as a source of lanthanum ions in various chemical reactions and applications. The compound is known for its stability and ease of handling, making it a valuable reagent in both laboratory and industrial settings .

Vorbereitungsmethoden

Lanthanum(III) nitrate hydrate can be synthesized through several methods:

-

Reaction with Nitric Acid: : Lanthanum oxide or lanthanum hydroxide is dissolved in dilute nitric acid, followed by crystallization after evaporation in a water bath .

Reaction Equation: [ \text{La}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{La(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] [ \text{La(OH)}_3 + 3\text{HNO}_3 \rightarrow \text{La(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] [ \text{La}_2(\text{CO}_3)_3 + 6\text{HNO}_3 \rightarrow 2\text{La(NO}_3\text{)}_3 + 3\text{CO}_2 + 3\text{H}_2\text{O} ]

-

Industrial Production: : The rare earth ammonium sulfate double salt is dissolved with sodium hydroxide, oxidized by air, leached with dilute nitric acid, and the cerium-rich slag is separated. The solution is lanthanum-rich mother liquor, which is extracted and separated, and then crystallized to obtain enriched lanthanum nitrate .

Analyse Chemischer Reaktionen

Lanthanum(III) nitrate hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can act as an oxidizing agent due to the presence of nitrate ions.

Substitution Reactions: It is used in the synthesis of α-aminonitriles by a one-pot three-component coupling of the carbonyl compound, amine, and trimethylsilyl cyanide.

Catalytic Reactions: It serves as a catalyst in the chemoselective deprotection of acetonides, acetylation of alcohols, phenols, and amines with acetic anhydride.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Preparation

Physical Properties:

- Appearance: White crystalline solid

- Solubility: Highly soluble in water and alcohol

- Hygroscopicity: Absorbs moisture from the air

Preparation Methods:

Lanthanum(III) nitrate hydrate is typically synthesized through the reaction of lanthanum oxide or hydroxide with nitric acid:This process yields lanthanum nitrate which can be crystallized to obtain the hexahydrate form .

Catalysis

This compound serves as a catalyst in various organic transformations:

- Chemoselective Deprotection: Used in the deprotection of acetonides.

- Synthesis of α-Aminonitriles: Facilitates a one-pot three-component coupling involving carbonyl compounds, amines, and trimethylsilyl cyanide.

- Formation of Bis(indolyl)methanes: Synthesized under solvent-free conditions .

Material Science

The compound is employed in the production of advanced materials:

- Thin Films: Used as a precursor for lanthanum aluminate thin films, which are important in electronics and photonics.

- Nanocrystals: Preparation of lanthanum fluoride nanocrystals for applications in optics and electronics .

Biological Research

Recent studies have explored its potential biological applications:

- Nanoparticle Development: Lanthanum-based nanoparticles are investigated for use in biological imaging and drug delivery systems.

- Neuropharmacological Effects: Research indicates that it may influence neurotransmitter release, which could have implications for neurological health .

Medical Applications

Investigations are ongoing into its use as a diagnostic agent:

- Contrast Agents for Imaging: Potential applications in medical diagnostics due to its unique optical properties .

Case Study 1: Catalytic Activity

A study demonstrated the effectiveness of this compound as a catalyst for the synthesis of α-aminonitriles. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing its utility in organic synthesis .

Case Study 2: Biological Impact

Research on the effects of lanthanum compounds on gastrointestinal health indicated that this compound stabilized tight junctions during colitis, suggesting potential therapeutic benefits for inflammatory bowel conditions .

Wirkmechanismus

The mechanism of action of lanthanum(III) nitrate hydrate involves its role as a catalyst in various chemical reactions. It facilitates the formation of intermediate complexes with reactants, thereby lowering the activation energy and increasing the reaction rate. The nitrate ions also play a crucial role in oxidation-reduction reactions by acting as electron acceptors .

Vergleich Mit ähnlichen Verbindungen

Lanthanum(III) nitrate hydrate can be compared with other similar compounds such as:

- Cerium(III) nitrate hydrate

- Neodymium(III) nitrate hydrate

- Praseodymium(III) nitrate hydrate

- Samarium(III) nitrate hydrate

- Yttrium(III) nitrate hydrate

- Gadolinium(III) nitrate hydrate

These compounds share similar properties and applications but differ in their specific reactivity and catalytic efficiency. This compound is unique due to its high stability, low toxicity, and mild reaction conditions, making it a preferred choice in many applications .

Biologische Aktivität

Lanthanum(III) nitrate hydrate, with the chemical formula La(NO₃)₃·xH₂O, is a compound that has garnered interest in biological research due to its potential effects on cellular processes, particularly in bone metabolism and cell differentiation. This article explores various studies and findings related to the biological activity of this compound, focusing on its impact on bone marrow stromal cells (BMSCs), osteogenic differentiation, and other cellular mechanisms.

- Molecular Weight : 324.92 g/mol (anhydrous)

- Solubility : Soluble in water

- Melting Point : Approximately 40°C

- CAS Number : 100587-94-8

Research indicates that lanthanum ions can influence various biological processes through their interaction with cellular components. Notably, lanthanum(III) nitrate has been shown to affect osteogenic differentiation and cell viability in BMSCs.

Osteogenic Differentiation

A recent study investigated the effects of lanthanum(III) nitrate on the osteogenic differentiation of BMSCs. The results indicated that:

- Cell Viability : Treatment with lanthanum(III) nitrate solutions at concentrations of 1, 10, and 100 μM inhibited BMSC viability over one and three days. However, supernatants derived from these solutions did not adversely affect cell viability at lower concentrations .

- Osteoblast Differentiation : The formation of precipitates from lanthanum solutions inhibited osteoblast differentiation. Specifically, a significant inhibition was observed at a concentration of 1 μM, while lower concentrations (0.001 and 0.1 μM) did not affect differentiation or mineralized nodule formation .

- Gene Expression : The presence of lanthanum-containing precipitates downregulated the expression of osteoblast-related genes and proteins, suggesting a mechanism by which lanthanum interferes with bone remodeling processes .

Comparative Studies

The biological activity of lanthanum(III) nitrate has been compared with other lanthanide compounds to elucidate its specific effects:

Case Studies and Research Findings

Several case studies have provided insights into the biological implications of lanthanum compounds:

- Bone Health : A study highlighted that lanthanum ions could disrupt normal bone remodeling by affecting both osteoblasts and osteoclasts. This dual action may lead to altered bone density and structure over time .

- Neurotransmitter Release : Research has shown that lanthanides, including lanthanum, can influence neurotransmitter release in neuronal cells, indicating potential neurological implications .

- Inflammatory Response : Another investigation noted that lanthanum compounds might modulate inflammatory responses in various tissues, which could have therapeutic applications in conditions like inflammatory bowel disease .

Eigenschaften

IUPAC Name |

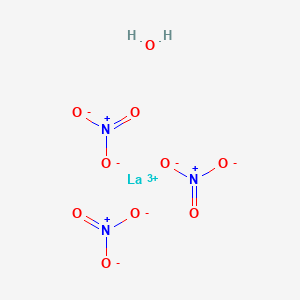

lanthanum(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMFKXBHFRRAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LaN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662309 | |

| Record name | Lanthanum nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100587-94-8 | |

| Record name | Lanthanum nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the typical coordination environment of Lanthanum(III) in complexes with Lanthanum nitrate hydrate?

A1: Lanthanum(III) ions exhibit a high coordination number due to their large ionic radius. In complexes synthesized with Lanthanum nitrate hydrate, the Lanthanum(III) ion is often coordinated by ten oxygen atoms. These oxygen atoms originate from three nitrate ions, two water molecules, and two alcohol molecules. [, , ]

Q2: Can you provide an example of a Lanthanum nitrate hydrate complex and its crystal structure?

A2: One example is the complex formed with the ligand 4-(p-dimethylaminobenzaldehydeamino)-4H-1,2,4-triazole (L). The complex has the formula LaL3(NO3)3•(H2O)2•(C2H5OH)2. Crystal structure analysis revealed that it crystallizes in a monoclinic system, belonging to the space group Cc. The unit cell dimensions are a=8.4649(12) nm, b=17.593 3(19) nm, c=33.902(3) nm, with β=90.152(2)° and Z=4. [, , ]

Q3: How does Lanthanum nitrate hydrate contribute to the synthesis of nanoparticles?

A3: Lanthanum nitrate hydrate serves as a valuable precursor in nanoparticle synthesis. For instance, it can be reacted with ammonium fluoride in dimethyl sulfoxide (DMSO) to synthesize Cerium(III)-doped Lanthanum fluoride (LaF3:Ce3+) nanoparticles. This reaction allows for control over particle size and doping levels, influencing the material's luminescent properties. []

Q4: What are the catalytic applications of Lanthanum nitrate hydrate?

A4: Lanthanum nitrate hydrate, along with Lanthanum triisopropoxide [La(Oi-Pr)3] and Lanthanum triflate [La(OTf)3], demonstrates significant catalytic activity in transesterification reactions. This is attributed to their ability to act as Lewis acids, activating carbonyl groups and facilitating nucleophilic attack by alcohols. Notably, Lanthanum nitrate hydrate contributes to the formation of catalytically active "lanthanum(III) nitrate alkoxide" species when reacted with methyltrioctylphosphonium methyl carbonate. []

Q5: Is Lanthanum nitrate hydrate used in asymmetric synthesis?

A5: Yes, Lanthanum nitrate hydrate plays a crucial role in improving the practicality and efficiency of asymmetric amination reactions. It can replace Lanthanum triisopropoxide in lanthanum/amide complex-catalyzed reactions, making the process more cost-effective and scalable without compromising enantioselectivity. This approach has been successfully applied in the synthesis of AS-3201, a potent aldose reductase inhibitor. []

Q6: How is Lanthanum nitrate hydrate used in material science?

A6: Lanthanum nitrate hydrate is a key ingredient in the fabrication of lanthanum-doped materials. For example, it's used alongside lead acetate trihydrate, zirconium propoxide, and titanium propoxide to create Lanthanum-doped Lead Zirconate Titanate (PLZT) thin films via the sol-gel process. These films exhibit interesting electrical properties, including the propagation of solitary waves under the influence of an electric field. []

Q7: Can Lanthanum nitrate hydrate be used to modify the properties of Zinc oxide nanoparticles?

A7: Yes, Lanthanum nitrate hydrate can be used as a dopant to enhance the photocatalytic activity of Zinc oxide (ZnO) nanoparticles. The hydrothermal synthesis of ZnO with Lanthanum nitrate hydrate leads to the formation of La3+-doped ZnO nanoparticles, which demonstrate increased efficiency in the photocatalytic degradation of unsymmetrical dimethylhydrazine (UDMH) wastewater compared to undoped ZnO. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.